molecular formula C9H11ClN2O B2370705 5-Chloro-2-(cyclopentyloxy)pyrimidine CAS No. 2097924-27-9

5-Chloro-2-(cyclopentyloxy)pyrimidine

Cat. No.: B2370705
CAS No.: 2097924-27-9
M. Wt: 198.65
InChI Key: KPFQWXJUFMHHQX-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclopentyloxy)pyrimidine is a heterocyclic organic compound with the molecular formula C10H12ClN3O. It is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclopentyloxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with cyclopentanol in the presence of a base . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclopentyloxy)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative .

Scientific Research Applications

5-Chloro-2-(cyclopentyloxy)pyrimidine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and antiviral properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclopentyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in inflammatory or viral processes . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 5-Chloro-2,4,6-trifluoropyrimidine

Uniqueness

5-Chloro-2-(cyclopentyloxy)pyrimidine is unique due to its specific structural features, such as the presence of a cyclopentyloxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

5-chloro-2-cyclopentyloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-7-5-11-9(12-6-7)13-8-3-1-2-4-8/h5-6,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPFQWXJUFMHHQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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